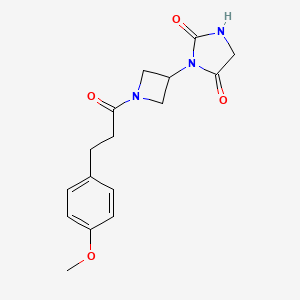
3-(1-(3-(4-Methoxyphenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves various chemical reactions. For instance, the reaction of 1 with isatin or N-benzylisatin in methanol in the presence of glacial acetic acid as a catalyst provided compounds in good yield . Another study mentioned the synthesis of 3-pyrrole-substituted 2-azetidinones using catalytic amounts of molecular iodine under microwave irradiation .Aplicaciones Científicas De Investigación
Molecular Design and Synthesis A series of imidazopyridine thiazolidine-2,4-diones, designed and synthesized as analogues of hypoglycemic compounds like rosiglitazone, demonstrated significant in vitro and in vivo hypoglycemic activity. These findings underscore the potential of such compounds in diabetes management (Oguchi et al., 2000).
Pharmacophoric Features The pharmacophoric features responsible for the ABCB1 inhibitory properties of imidazolidin‐2,4‐dione derivatives were explored. Significant inhibitory action on the ABCB1 pump and notable cytotoxic and antiproliferative properties were observed, suggesting a potential role in cancer therapy (Żesławska et al., 2019).
Synthesis of Analogues The synthesis of analogues of alkaloids Naamidine A and G using 5-amino-3-methylimidazolidine-2,4-dione illustrates the compound's utility in creating diverse molecular structures for further pharmacological exploration (Witchard & Watson, 2010).
Applications in Supramolecular Chemistry Glycolurils, including imidazolidine-2,4-dione derivatives, are highlighted for their applications in supramolecular chemistry, serving as building blocks for creating complex molecular architectures with potential applications in various scientific fields (Kravchenko et al., 2018).
DNA Binding Studies Imidazolidine derivatives have been studied for their DNA binding affinity, indicating potential as anti-cancer drugs. Such compounds exhibit varying degrees of binding strength, with implications for their role in cancer treatment (Shah et al., 2013).
Antitumor Activity New hybrids of 4H-imidazole-4-one and imidazolidine-2,4-dione were synthesized and showed remarkable broad-spectrum cytotoxic potency, providing a foundation for developing new antitumor agents (El-Sayed et al., 2018).
Antinociceptive Effect The antinociceptive properties of hydantoin derivatives, such as 3-phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione, have been investigated, revealing potential applications in pain management (Queiroz et al., 2015).
Direcciones Futuras
The future directions for the study of “3-(1-(3-(4-Methoxyphenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione” could involve further exploration of its synthesis, properties, and potential applications. Given the interest in similar compounds for their antioxidant and anticancer activities , this compound could also be studied for potential medicinal uses.
Propiedades
IUPAC Name |
3-[1-[3-(4-methoxyphenyl)propanoyl]azetidin-3-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-23-13-5-2-11(3-6-13)4-7-14(20)18-9-12(10-18)19-15(21)8-17-16(19)22/h2-3,5-6,12H,4,7-10H2,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFDOXBPGLMYDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CC(C2)N3C(=O)CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
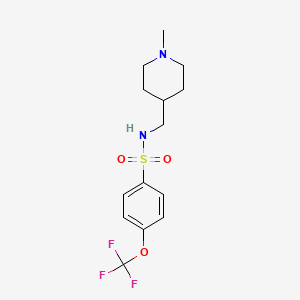
![N-(3-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2736470.png)
![5-Chloro-N-[cyano(oxolan-3-YL)methyl]-6-ethoxypyridine-3-carboxamide](/img/structure/B2736471.png)
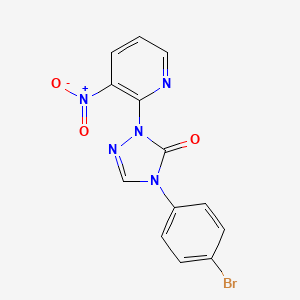
![2-{[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}propanoic acid](/img/structure/B2736473.png)
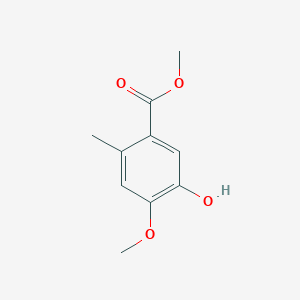
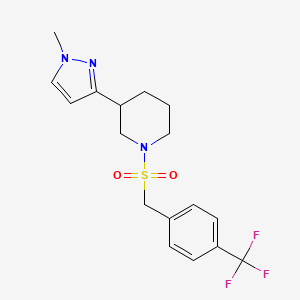
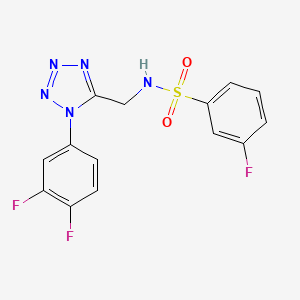
methanone](/img/structure/B2736479.png)
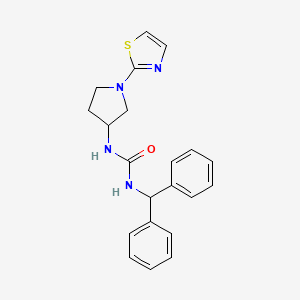
![3-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide](/img/structure/B2736487.png)
![tert-butyl N-[3-(2-tert-butylpyrimidin-4-yl)propyl]carbamate](/img/structure/B2736488.png)
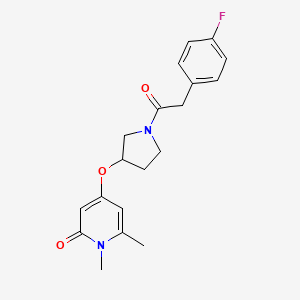
![N-({[(2-bromobenzyl)oxy]imino}methyl)-4-methoxy-2-phenoxynicotinamide](/img/structure/B2736492.png)
